molecular formula C8H16O3 B3293149 Ethyl (S)-3-hydroxyhexanoate CAS No. 88496-71-3

Ethyl (S)-3-hydroxyhexanoate

Cat. No. B3293149
CAS RN: 88496-71-3
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-ZETCQYMHSA-N
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Description

Ethyl (S)-3-hydroxyhexanoate, also known as ethyl lactate, is a colorless liquid with a fruity odor. It is a chiral molecule, meaning it has two enantiomers, (S)-ethyl lactate and (R)-ethyl lactate. Ethyl lactate has various applications in the food, fragrance, and pharmaceutical industries.

Scientific Research Applications

Synthesis and Biochemical Approaches

Ethyl (S)-3-hydroxyhexanoate has been studied extensively in the context of biochemical synthesis. Nanduri et al. (2001) explored various biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate, showcasing different methods involving the use of Pichia methanolica and enzymatic processes to achieve high yields and enantiomeric excess (e.e) (Nanduri et al., 2001).

Enantioselective Bioreduction

Ramos et al. (2011) demonstrated the use of various microorganism strains for the enantioselective bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate, achieving high conversion and enantioselectivity. This research highlights the potential of microorganisms in producing specific enantiomers of this compound (Ramos et al., 2011).

Catalytic Applications

Iron(III) 2-ethylhexanoate has been utilized as a novel catalyst in the stereoselective Diels–Alder reaction, as investigated by Gorman and Tomlinson (1998). This research shows the potential of using derivatives of this compound in catalytic applications to achieve high diastereoisomeric excesses (Gorman & Tomlinson, 1998).

Fragrance Compound Synthesis

This compound is also significant in the fragrance industry. McCullagh and Hirakis (2017) described its synthesis for creating the commercial fragrance compound ethyl 6-acetoxyhexanoate (Berryflor). This process involves transesterification and acetylation steps, showcasing the compound's relevance in producing fragrances with specific sensory profiles (McCullagh & Hirakis, 2017).

Gas Chromatography Studies

This compound has been a subject of study in gas chromatography. Wahl et al. (2001) developed a method for the analysis of its related metabolites, demonstrating its significance in analytical chemistry for identifying and quantifying specific compounds (Wahl et al., 2001).

properties

IUPAC Name

ethyl (3S)-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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